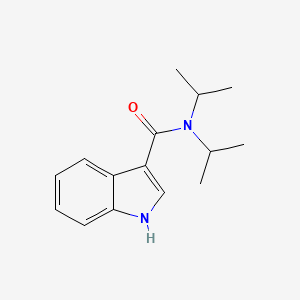

N,N-Diisopropyl-1H-indole-3-carboxamide

Description

Significance of the Indole (B1671886) Scaffold in Contemporary Medicinal Chemistry

The indole scaffold, a bicyclic aromatic heterocycle, is a ubiquitous motif in a vast array of natural products and synthetic drugs. dntb.gov.ua Its unique electronic properties and the ability of its nitrogen atom to act as a hydrogen bond donor contribute to its capacity to interact with a wide range of biological targets. dntb.gov.ua This versatility has led to the development of indole-containing drugs for numerous therapeutic areas, including cancer, inflammation, and infectious diseases. chula.ac.thnih.gov The indole nucleus serves as a foundational structure that can be extensively modified to fine-tune the pharmacological properties of a molecule. dntb.gov.ua

Overview of Carboxamide Functional Groups as Privileged Pharmacophores

The carboxamide group (-C(=O)N(R)R') is a key functional group in a significant portion of commercially available drugs. Its prevalence is attributed to its metabolic stability and its ability to form strong hydrogen bonds, which are crucial for molecular recognition at biological targets. The planarity of the amide bond and the presence of both a hydrogen bond donor (in primary and secondary amides) and a hydrogen bond acceptor (the carbonyl oxygen) allow for specific and strong interactions with protein active sites.

Contextualization of N,N-Diisopropyl-1H-indole-3-carboxamide within the Broader Indole-3-carboxamide Research Landscape

This compound belongs to the class of N,N-disubstituted indole-3-carboxamides. Research into this broader class has revealed a wide spectrum of biological activities. For instance, various derivatives have been investigated for their potential as antimicrobial agents, demonstrating the capacity of the indole-3-carboxamide scaffold to disrupt bacterial membranes. nih.gov Other studies have explored their utility as antihypertensive agents by targeting the angiotensin II receptor. nih.gov Furthermore, the structural framework of indole-3-carboxamides has been utilized in the design of anticancer agents, with some derivatives showing potent activity against various cancer cell lines. nih.gov

While specific research on this compound is not extensively documented, its structure suggests it is a synthetic derivative, likely produced for chemical screening or as an intermediate in the synthesis of more complex molecules. The diisopropyl substitution on the carboxamide nitrogen introduces significant steric bulk, which would influence its solubility, metabolic stability, and interaction with biological targets compared to less substituted analogs.

Below is a data table outlining key properties of the parent compound, Indole-3-carboxylic acid, and the subject of this article, this compound.

| Property | Indole-3-carboxylic acid | This compound |

| Molecular Formula | C₉H₇NO₂ | C₁₅H₂₀N₂O |

| Molecular Weight | 175.16 g/mol | 244.33 g/mol |

| CAS Number | 771-51-7 | 1186194-55-7 |

| General Description | A solid, naturally occurring auxin in plants. | A synthetic chemical compound. |

Detailed Research Findings

As of the latest review of scientific literature, there are no specific, in-depth research publications detailing the synthesis, characterization, or biological activity of this compound. Its existence is primarily noted in chemical supplier catalogs and databases.

However, the general synthesis of N,N-disubstituted indole-3-carboxamides typically involves the coupling of indole-3-carboxylic acid with a corresponding secondary amine (in this case, diisopropylamine). This reaction is usually facilitated by a coupling agent.

The biological potential of closely related N,N-dialkyl indole-3-carboxamides has been explored in various contexts:

Antimicrobial Activity: Studies on similar structures have shown that the lipophilicity and steric bulk of the N-alkyl groups can influence the compound's ability to interact with and disrupt bacterial cell membranes. nih.gov

Receptor Binding: The nature of the N-substituents plays a crucial role in the binding affinity and selectivity of indole-3-carboxamides for various receptors.

The table below summarizes the research areas for different classes of indole-3-carboxamide derivatives, providing a context for the potential, yet unexplored, applications of this compound.

| Indole-3-carboxamide Derivative Class | Investigated Biological Activities |

| Polyamino-conjugated | Antimicrobial, Antibiotic Potentiators nih.gov |

| Biphenyl-tetrazole substituted | Antihypertensive (Angiotensin II Receptor Antagonists) nih.gov |

| Peptide-conjugated | Antimicrobial rsc.org |

| Isoxazole-hybridized | Anticancer nih.gov |

| N-Arylsulfonyl-substituted | Galectin-3 and Galectin-8 C-Terminal Domain Inhibitors nih.gov |

Given the lack of specific data, this compound represents an uncharacterized member of this important chemical class. Future research would be necessary to elucidate its specific chemical properties and to determine if it possesses any significant biological activity.

Structure

3D Structure

Properties

IUPAC Name |

N,N-di(propan-2-yl)-1H-indole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O/c1-10(2)17(11(3)4)15(18)13-9-16-14-8-6-5-7-12(13)14/h5-11,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFREVDAPBWYNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N,n Diisopropyl 1h Indole 3 Carboxamide and Its Analogues

Established Synthetic Pathways for the Indole-3-Carboxamide Core Structure

The formation of the indole-3-carboxamide scaffold is a critical step in the synthesis of N,N-Diisopropyl-1H-indole-3-carboxamide and related compounds. Several classical and contemporary synthetic strategies are employed to achieve this, each with its own advantages and substrate scope.

Direct Amidation Strategies for Indole-3-Carboxylic Acids

Direct amidation of indole-3-carboxylic acids with diisopropylamine represents a straightforward and atom-economical approach to forming the desired carboxamide linkage. This method typically involves the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.

Recent advancements in this area have focused on developing milder and more efficient coupling reagents to minimize side reactions and improve yields. For instance, the use of tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids and amines. This method often allows for purification through simple filtration, avoiding the need for aqueous workups or chromatography. The amidation of N-protected amino acids using this reagent also proceeds with very low levels of racemization.

Key features of direct amidation strategies include:

Activation: Carboxylic acids are activated in situ using various reagents to form a more reactive species.

Coupling: The activated acid derivative then reacts with diisopropylamine to form the amide bond.

Catalysis: In some cases, catalysts are employed to facilitate the reaction and improve efficiency.

Cyclization Reactions for Indole (B1671886) Ring Formation

Several named reactions in organic chemistry provide powerful tools for constructing the indole ring system, which can then be further modified to yield the target indole-3-carboxamide.

Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with a β-aminocrotonic ester to form a 5-hydroxyindole derivative. The reaction proceeds through a Michael addition, followed by a nucleophilic attack and an elimination. A solid-phase variation of this synthesis has also been developed. The Nenitzescu synthesis is particularly useful for producing precursors to antitumor compounds.

Reissert Indole Synthesis: The Reissert synthesis traditionally involves the condensation of ortho-nitrotoluene with diethyl oxalate to produce an ethyl o-nitrophenylpyruvate intermediate. This intermediate then undergoes reductive cyclization to form indole-2-carboxylic acid, which can be subsequently decarboxylated. Variations of this method can be adapted to produce indole-3-carboxamide precursors. Different reducing agents such as zinc in acetic acid or ferrous sulfate and ammonia have been employed in the cyclization step.

Vilsmeier-Haack Formylation Followed by Derivatization

The Vilsmeier-Haack reaction is a classic and highly efficient method for the 3-formylation of indoles. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a tertiary amide like N,N-dimethylformamide (DMF).

The resulting indole-3-carboxaldehyde (B46971) is a versatile intermediate that can be converted to the desired carboxamide through several synthetic steps. This can include oxidation to the carboxylic acid followed by amidation, or through other derivatization pathways. A catalytic version of the Vilsmeier-Haack reaction has been developed for the formylation of indoles under mild conditions. This reaction can be used to introduce a formyl group that can then be further functionalized.

Hemetsberger–Knittel Indole Synthesis and Related Approaches

The Hemetsberger–Knittel synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. While the yields are often high, the instability of the starting material can be a drawback. The reaction mechanism is thought to proceed through a nitrene intermediate. Modifications using microwave and flow chemistry have been applied to this process to improve reaction times and yields.

One-Step Coupling Reactions for Carboxamide Linkages

One-pot synthetic methods are highly desirable for their efficiency and reduced waste. An efficient one-pot, two-step solution-phase method has been developed for the synthesis of 2-amino-indole-3-carboxamides from 2-halonitrobenzenes and cyanoacetamides. This process involves a nucleophilic aromatic substitution followed by a reduction/cyclization process.

Functionalization and Derivatization Strategies at the Indole Ring

Once the indole-3-carboxamide core is established, further functionalization of the indole ring can be carried out to synthesize a variety of analogues. The inherent reactivity of the indole ring allows for electrophilic substitution, primarily at the C3 position. However, with the C3 position occupied by the carboxamide group, functionalization can be directed to other positions of the ring.

Common derivatization strategies include:

N-Alkylation/Arylation: The nitrogen atom of the indole ring can be readily alkylated or arylated to introduce various substituents.

Halogenation: The indole ring can be halogenated at various positions, providing a handle for further cross-coupling reactions.

C-H Functionalization: Modern synthetic methods, including transition metal-catalyzed C-H functionalization, allow for the direct introduction of functional groups at specific positions on the indole ring, offering a powerful tool for late-stage diversification.

Data Tables

Table 1: Overview of Key Synthetic Reactions for the Indole Core

| Reaction Name | Starting Materials | Key Intermediate/Product | Reference(s) |

| Nenitzescu Indole Synthesis | Benzoquinone, β-aminocrotonic ester | 5-hydroxyindole derivative | |

| Reissert Indole Synthesis | ortho-Nitrotoluene, diethyl oxalate | Indole-2-carboxylic acid | |

| Vilsmeier-Haack Reaction | Indole, Vilsmeier reagent (e.g., POCl3/DMF) | Indole-3-carboxaldehyde | |

| Hemetsberger–Knittel Synthesis | 3-Aryl-2-azido-propenoic ester | Indole-2-carboxylic ester |

Substitution at the Indole Nitrogen (N1) for Modulating Pharmacological Properties

The nitrogen atom at the N1 position of the indole ring is a common site for synthetic modification. The presence of a slightly acidic N-H group allows for its conversion into a nucleophilic center under basic conditions, facilitating the introduction of various substituents. researchgate.net This derivatization is a critical strategy for altering the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacological and pharmacokinetic profiles.

A common method for N1 substitution is N-alkylation. This can be achieved by reacting the indole derivative with an appropriate alkyl halide in the presence of a base. For instance, the N-alkylation of 1H-indole-3-carbaldehyde, a precursor to indole-3-carboxamides, has been accomplished using alkyl halides in a mixture of acetonitrile and N,N-Dimethylformamide (DMF). mdpi.com Similar strategies have been applied to indole-5-carboxamide series, where the introduction of N-methyl or N-ethyl groups was explored to enhance oral activity. nih.gov Beyond simple alkyl groups, more complex moieties can be introduced. A novel nucleophilic substitution reaction at the N1 position has been demonstrated by reacting 1-hydroxytryptamine derivatives with other indoles in formic acid, yielding 1-(indol-3-yl)indoles. researchgate.net These modifications at the N1 position are pivotal for fine-tuning the biological activity of indole-based compounds. mdpi.comnih.gov

Electrophilic Aromatic Substitution at C2 and C3 Positions of the Indole Nucleus

The indole ring is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution. researchgate.net Due to the delocalization of the nitrogen's lone pair electrons, the highest electron density is at the C3 position. quora.com Consequently, electrophilic attack preferentially occurs at C3, as the resulting intermediate cation is more stable because the aromaticity of the benzene ring is retained. study.com

In the case of this compound, the C3 position is already occupied. This directs subsequent electrophilic substitutions to other positions, primarily the C2 position. researchgate.netchim.it However, direct functionalization of the less reactive C2 position can be challenging. Modern synthetic strategies have overcome this by employing catalyst-controlled, site-selective C-H activation. nih.govchemrxiv.org For example, divergent outcomes in the functionalization of 3-carboxamide indoles have been achieved using different transition metal catalysts. An Iridium(III)/Silver(I) catalyst system can direct the C-H functionalization to the C2 position. nih.govchemrxiv.org In contrast, a Rhodium(I)/Silver(I) co-catalyst system can induce a 1,2-acyl translocation of the carboxamide group from C3 to C2, followed by functionalization at the newly vacated C3 position. nih.govchemrxiv.org These advanced methods provide precise control over the site of substitution, enabling the synthesis of specifically functionalized 1,2- and 2,3-disubstituted indole analogues. nih.gov

Introduction of Halogen Substituents for Enhanced Activity

The introduction of halogen atoms (e.g., fluorine, chlorine) onto the indole nucleus is a widely used strategy in medicinal chemistry to modulate a compound's biological activity. Halogenation can alter electronic properties, metabolic stability, and binding affinity to biological targets. In analogues of indole-carboxamides, halogen substituents have been shown to enhance potency.

For example, in a series of 1H-indole-2-carboxamide analogues, which are structural isomers of the title compound class, halogenation at the C5 position of the indole ring was investigated. nih.gov The study found that the presence of a chloro or fluoro group at the C5 position enhanced the compound's activity as a CB1 receptor allosteric modulator. nih.gov While electrophilic halogenation of an unsubstituted indole typically occurs at C3, the presence of a substituent at this position allows for halogenation at other sites, such as C2 or positions on the benzene portion of the ring system. researchgate.net

Strategies for Chain Elongation at Indole Ring Positions

Alkyl chains are important substituents that can influence the lipophilicity and steric profile of a molecule, thereby affecting its interaction with target proteins. Strategies for chain elongation at various positions on the indole ring often involve C-H functionalization reactions. As mentioned previously, catalyst-controlled C-H activation provides a powerful tool for introducing alkyl groups at specific sites. nih.govchemrxiv.org

The reaction of 3-carboxamide indoles with diazo compounds in the presence of an appropriate catalyst system (such as Ir(III) or Rh(I)) allows for the site-selective introduction of alkyl groups at the C2 or C3 positions. nih.gov This methodology serves as a direct route for chain elongation. The importance of alkyl chain length in modulating activity is well-documented. For instance, structure-activity relationship studies on 1H-indole-2-carboxamides revealed a preference for short alkyl groups (like hydrogen or methyl) at the C3 position for optimal activity. nih.gov These findings underscore the significance of precise control over chain length and position for tailoring the pharmacological properties of indole carboxamide analogues.

Modification of the Carboxamide Moiety

The carboxamide group at the C3 position is a critical component of the molecule, offering multiple avenues for synthetic modification to explore structure-activity relationships.

Amide Bond Formation Techniques (e.g., utilizing HATU, BOP, EDCl, DMAP, DCC coupling reagents)

The formation of the amide bond is one of the most frequent reactions in medicinal chemistry. nih.gov The synthesis of this compound and its analogues is typically achieved by coupling indole-3-carboxylic acid with diisopropylamine or other relevant amines. This transformation requires the activation of the carboxylic acid, which is facilitated by a variety of coupling reagents. nih.govchemistrysteps.com

Common carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are widely used. chemistrysteps.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. chemistrysteps.com EDC is often preferred in modern synthesis due to the water-solubility of its urea byproduct, simplifying purification. chemistrysteps.compeptide.com The efficiency of these couplings can be enhanced by additives. HOBt (1-hydroxybenzotriazole) is often used with EDC to form a reactive HOBt ester, which minimizes side reactions and racemization. nih.govpeptide.comDMAP (4-dimethylaminopyridine) can act as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov

Phosphonium-based reagents like BOP ((Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also powerful coupling agents. peptide.comatlanchimpharma.com HATU is known for its high reactivity and ability to reduce epimerization during coupling. peptide.com

| Reagent Abbreviation | Full Name | Reagent Type | Key Features |

|---|---|---|---|

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Forms an insoluble urea byproduct, useful for solution-phase reactions. chemistrysteps.compeptide.com |

| EDC (or EDCl) | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Forms a water-soluble urea byproduct, simplifying purification. chemistrysteps.compeptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Reacts quickly with less epimerization; often used in rapid coupling protocols. peptide.com |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Phosphonium Salt | Minimizes dehydration side reactions with asparagine and glutamine. peptide.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Used with carbodiimides to suppress side reactions and minimize racemization. nih.govpeptide.com |

| DMAP | 4-(Dimethylamino)pyridine | Additive/Catalyst | Acts as a powerful acyl transfer catalyst. nih.gov |

Introduction of Diverse N-Substituents on the Amide Nitrogen for Structure-Activity Relationship Exploration

A primary strategy for optimizing the biological activity of lead compounds is the systematic modification of substituents to probe the steric and electronic requirements of the target receptor or enzyme. For indole-3-carboxamides, this involves replacing the diisopropyl groups on the amide nitrogen with a wide array of other substituents.

By employing the amide bond formation techniques described above, a diverse library of analogues can be synthesized by reacting indole-3-carboxylic acid with a variety of primary and secondary amines. This approach has been successfully used for related heterocyclic carboxamides to conduct structure-activity relationship (SAR) studies. For example, in the development of indazole-3-carboxamides, the unique regiochemistry of the amide linker was found to be critical for biological activity. nih.gov Similarly, studies on indole-5-carboxamides involved varying the amide substituent with groups like cyclopentylmethyl and 2-ethylbutyl to improve potency and oral activity. nih.gov The synthesis and evaluation of a range of N-substituted derivatives are therefore essential for identifying the optimal substituents that confer the desired pharmacological properties. nih.govnih.gov

Advancements in Green Chemistry and Scalable Synthesis for Indole Derivatives

The principles of green chemistry and the demands of industrial-scale production have spurred significant innovation in the synthetic methodologies for indole derivatives, including this compound. Research has increasingly focused on developing processes that are not only efficient and high-yielding but also environmentally benign and scalable. Key areas of advancement include the implementation of consolidated reaction sequences and the careful selection of solvents and reagents to minimize waste and energy consumption.

Implementation of One-Pot and Telescoped Reaction Sequences

A one-pot, three-component protocol for synthesizing 1,2,3-trisubstituted indoles showcases the potential of this approach. rsc.orgresearchgate.net This method, based on a Fischer indolisation–indole N-alkylation sequence, can be completed in under 30 minutes and is generally high-yielding. rsc.org The process utilizes readily available starting materials like aryl hydrazines, ketones, and alkyl halides to create complex indole products efficiently. rsc.org The optimization of this particular reaction involved exploring various solvents and conditions, with microwave-assisted synthesis demonstrating a considerable acceleration compared to standard thermal heating. rsc.org

Similarly, an efficient one-pot, two-step method has been developed for the synthesis of 2-amino-indole-3-carboxamides. nih.govacs.org This process begins with the reaction of a 2-halonitrobenzene with a cyanoacetamide to form an intermediate, which then undergoes a reduction and cyclization in the same pot to yield the final indole product. nih.govacs.org This strategy streamlines the synthesis and avoids the isolation of the intermediate compound. nih.govacs.org

The table below illustrates the advantages of a one-pot Fischer indolisation-N-alkylation reaction under various conditions.

| Entry | Solvent | Temperature (°C) | Time (min) | Conversion (%) |

| 1 | THF | 150 | 15 | >99 |

| 2 | 2-MeTHF | 150 | 15 | >99 |

| 3 | CPME | 150 | 15 | >99 |

| 4 | THF | 100 | 15 | <5 |

| 5 | THF | 125 | 15 | 97 |

| 6 | THF | 150 | 10 | >99 |

| Data sourced from a study on microwave-promoted one-pot indole synthesis. rsc.org |

Optimization of Solvent Systems and Reagent Selection for Efficiency and Environmental Impact

The choice of solvents and reagents is a critical factor in the environmental footprint of a chemical synthesis. Green chemistry principles encourage the use of non-toxic, renewable, and easily recyclable solvents, as well as reagents that are highly efficient and generate minimal waste.

A significant advancement in this area is the use of bio-based solvents. For example, a rhodium-catalyzed C-H alkynylation of indoles has been successfully performed in Cyrene, a biodegradable solvent derived from cellulose. acs.org This green protocol proceeds efficiently at room temperature, which further reduces energy consumption. acs.org The sustainability of this process was quantified using Green Chemistry Metrics (GCM), demonstrating a high chemical yield and an acceptable E-factor (Environmental factor), which measures the mass ratio of waste to the desired product. acs.org

Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, have also emerged as green alternatives to traditional volatile organic compounds. tandfonline.com The synthesis of 3-substituted indoles has been demonstrated using a DES formed by choline chloride and urea, often in conjunction with ultrasound irradiation to enhance reaction rates. tandfonline.com This approach combines the benefits of a greener solvent with an energy-efficient activation method. tandfonline.com

The optimization of reaction conditions, including solvent choice, plays a crucial role in maximizing yield and selectivity. In the palladium-catalyzed synthesis of indoles via reductive cyclization, a study found that a mixture of acetonitrile (CH3CN) and dimethylformamide (DMF) (9:1) afforded better results than either solvent used individually. mdpi.com This highlights that synergistic solvent effects can be harnessed to improve reaction outcomes.

The following table presents a quantification of Green Chemistry Metrics for a rhodium-catalyzed C-H alkynylation of an indole derivative in the bio-based solvent Cyrene.

| Green Metric | Ideal Value | Obtained Value |

| Chemical Yield (CY) | 100% | 92.38% |

| E-factor | 0 | 1.5 |

| Data highlights the sustainability of using a bio-based solvent system. acs.org |

By focusing on these advanced synthetic strategies, the production of this compound and its analogues can be made more efficient, scalable, and environmentally sustainable, aligning with the modern demands of chemical manufacturing.

Structure Activity Relationship Sar Studies of N,n Diisopropyl 1h Indole 3 Carboxamide Derivatives

Influence of N,N-Diisopropyl Substituents on Receptor Binding and Biological Activity

The N,N-diisopropyl group attached to the carboxamide at the C3 position of the indole (B1671886) ring plays a significant role in the interaction of these compounds with their biological targets. While extensive SAR studies have often focused on modifying the indole scaffold and the carboxamide linker, the nature of the N-alkyl substituents is a key determinant of activity. The bulky and lipophilic nature of the two isopropyl groups can contribute to favorable van der Waals interactions within the binding pocket of a receptor. This steric bulk can also serve to orient the molecule correctly for optimal binding and may shield the amide bond from rapid metabolic hydrolysis, thereby influencing the compound's pharmacokinetic profile.

In broader studies of related carboxamide compounds, the size and nature of the N-substituents are frequently shown to be critical for potency and selectivity. For instance, in the development of androgen receptor inhibitors based on an indole-2-carboxamide scaffold, specific N-substituents were found to be essential for activity. nih.gov While direct SAR studies systematically replacing the diisopropyl groups on this specific indole-3-carboxamide are not extensively detailed in the provided research, the frequent appearance of this moiety in potent ligands suggests it is a highly favorable substitution for the target receptors being investigated.

Systematic Exploration of Substitutions on the Indole Ring and their Pharmacological Impact

Effects of Substituents at Indole C2 and C3 Positions on Target Affinity and Selectivity

The C2 and C3 positions of the indole core are pivotal for modulating the pharmacological activity of N,N-Diisopropyl-1H-indole-3-carboxamide derivatives. With the carboxamide group defining the C3 position, modifications at the C2 position have been a key area of investigation. The introduction of substituents at C2 can significantly alter the electronic and steric properties of the ligand, thereby affecting its binding affinity and selectivity. nih.gov

Research has shown that catalyst-controlled methods can achieve selective C–H functionalization, allowing for the introduction of various alkyl groups at the C2 position while the C3-carboxamide remains intact. researchgate.netchemrxiv.org This provides a powerful tool for generating diverse libraries of compounds to probe SAR. In related indole-2-carboxamide series, it has been observed that small alkyl groups at the C3 position are preferred for activity, suggesting that excessive steric bulk at the position adjacent to the carboxamide may be detrimental to receptor binding. nih.gov This principle may also apply to C2 substitutions on the indole-3-carboxamide scaffold. The direct amidation of indoles at the C3 position is a valuable method for preparing these compounds, which are important skeletons in medicinally relevant molecules. nih.gov

Modulation of Activity via Substitutions at Indole C5 and C6 Positions

Modifications on the benzenoid portion of the indole ring, specifically at the C5 and C6 positions, have proven to be an effective strategy for fine-tuning the pharmacological properties of these derivatives. These positions are often accessible for chemical modification and can influence properties such as lipophilicity, metabolic stability, and receptor interaction.

Studies on related indole-carboxamides have demonstrated that introducing substituents at these positions can have a profound impact on potency. For example, in a series of indole-3-carboxamide cannabinoid CB1 receptor agonists, the introduction of a methyl, methoxy, bromo, or chloro group at the C6-position was found to increase potency by approximately twofold. sci-hub.se Similarly, for a series of indole-2-carboxamide CB1 allosteric modulators, the presence of a chloro or fluoro group at the C5 position enhanced modulating activity. nih.gov Halogenated derivatives, in general, tend to be more active than their non-halogenated counterparts in some series of N-substituted indole-3-carboxamides. nih.gov The strategic placement of electron-withdrawing or electron-donating groups can alter the electron density of the indole ring system, impacting key interactions with the target receptor. nih.gov

Table 1: Impact of C5 and C6 Substituents on Biological Activity

| Compound Scaffold | Position | Substituent | Observed Effect on Potency/Activity | Reference |

|---|---|---|---|---|

| Indole-3-Carboxamide | C6 | Methyl, Methoxy, Bromo, Chloro | ~2-fold increase in CB1 agonist potency | sci-hub.se |

| Indole-2-Carboxamide | C5 | Chloro, Fluoro | Enhanced CB1 modulating activity | nih.gov |

Stereochemical Considerations and their Role in Ligand-Target Interactions

Stereochemistry is a critical factor that dictates the interaction between a ligand and its biological target. When chiral centers are present in derivatives of this compound, the different enantiomers or diastereomers can exhibit significantly different pharmacological activities. Biological receptors are chiral environments, and as such, they often display a high degree of stereoselectivity, leading to one enantiomer having much higher affinity or efficacy than the other.

This enantioselectivity is a common feature in both the pharmacology and metabolism of bioactive molecules. mdpi.com For example, in a series of tricyclic indole-3-carboxamides designed as CB1 receptor agonists, the biological activity was found to be dependent on the absolute configuration of a chiral center within the tricyclic ring system. The preferred enantiomer was shown to be more potent than the corresponding unconstrained lead compound, highlighting the importance of a specific three-dimensional orientation for optimal receptor interaction. researchgate.net The differing metabolic rates between enantiomers can also lead to different pharmacokinetic profiles, further underscoring the need to evaluate stereoisomers independently. mdpi.comresearchgate.net

Structure-Activity Relationships Governing the Carboxamide Linker

Bioisosteric Replacement Strategies for the Amide Group to Improve Profiles

The amide bond, while crucial for the structural integrity and receptor interactions of many indole-3-carboxamide derivatives, can be susceptible to metabolic hydrolysis by proteases and amidases. drughunter.com To enhance metabolic stability and improve pharmacokinetic profiles, a common strategy in medicinal chemistry is the bioisosteric replacement of the amide group. nih.gov Bioisosteres are functional groups that possess similar physicochemical properties to the original group, allowing them to maintain desired biological activity while offering improved drug-like properties. cambridgemedchemconsulting.com

For indole-3-carboxamide derivatives, various heterocyclic rings have been successfully employed as amide bioisosteres. Efforts to improve the metabolic stability of CB1 agonists led to the replacement of a piperazine (B1678402) amide with heterocycles such as oxazoles, oxadiazoles, thiazoles, and thiadiazoles. nih.gov These replacements resulted in new compounds that retained the desired CB1 agonistic activity. nih.gov The 1,2,3-triazole ring is another prominent amide bioisostere that has been used to improve the metabolic stability and pharmacokinetic properties of receptor ligands without compromising affinity or selectivity. chemrxiv.org Such strategies are pivotal for transforming a promising lead compound into a viable drug candidate by overcoming metabolic liabilities. drughunter.com

Table 2: Common Bioisosteric Replacements for the Amide Group

| Original Group | Bioisosteric Replacement | Potential Advantages | Reference |

|---|---|---|---|

| Amide | 1,2,3-Triazole | Improved metabolic stability, maintained receptor affinity | chemrxiv.org |

| Amide | 1,3,4-Oxadiazole | Enhanced metabolic stability, mimic H-bonding | drughunter.comnih.gov |

| Amide | Thiazole | Retained biological activity, improved pharmacokinetics | nih.gov |

Impact of Linker Length and Conformational Flexibility on Biological Efficacy

The biological efficacy of this compound derivatives is significantly influenced by the length and conformational flexibility of various linkers within the molecule. Structure-activity relationship (SAR) studies have demonstrated that modifications to the chains connecting key pharmacophoric elements can dramatically alter potency and selectivity for their biological targets.

Research into indole-2-carboxamide analogues as antitubercular agents has shown that altering the linker length between the core indole scaffold and a bulky cycloaliphatic group is detrimental to activity. Specifically, extending the linker between the indole structure and an adamantane (B196018) moiety through the insertion of an additional ring led to a loss of activity against Mycobacterium tuberculosis. rsc.org This suggests that an optimal distance and spatial orientation between these molecular fragments are crucial for binding to the target, believed to be the mycobacterial membrane protein large 3 (MmpL3) transporter. rsc.org

Conversely, other modifications have shown more tolerance for linker extension. For instance, the introduction of a single methylene (B1212753) spacer between the amide nitrogen and a cyclohexyl ring resulted in a compound with nearly the same high potency as its direct analogue without the spacer. rsc.org However, introducing an extra spacer in the amide linker that connects the indole ring to a phenyl group was found to be unfavorable for activity. rsc.org These findings highlight that the impact of linker length is highly context-dependent, relying on the specific nature of the interacting moieties and the topology of the target's binding site.

Conformational flexibility is another critical determinant of biological efficacy. Reducing flexibility by incorporating rigid structural elements can lock the molecule into a more bioactive conformation, thereby enhancing its interaction with the target receptor and increasing potency. Studies on conformationally constrained analogues of indole-3-carboxamides, developed as agonists for the CB1 cannabinoid receptor, have validated this principle. By synthesizing novel tricyclic indole-3-carboxamides, researchers created structurally restricted versions of more flexible bicyclic indole compounds. researchgate.net

The resulting data indicated that the agonist activity was dependent on the specific stereochemistry (absolute configuration) of the chiral center within the new tricyclic ring system. researchgate.net Notably, the preferred enantiomer demonstrated greater potency than the original, structurally unconstrained lead compound, indicating that reduced conformational freedom led to a more favorable binding orientation at the CB1 receptor. researchgate.net This approach of using rigid cyclic linkers to constrain the molecule's shape has been a valuable strategy in understanding the SAR of this class of compounds. nih.gov

The following table summarizes research findings on how linker modifications in indole carboxamide derivatives affect biological activity.

| Compound Series | Structural Modification | Linker Description | Impact on Biological Efficacy |

| Indole-2-carboxamides (Anti-TB) | Ring insertion between indole and adamantane | Extended, more rigid linker | Detrimental to activity rsc.org |

| Indole-2-carboxamides (Anti-TB) | Methylene spacer between amide and cyclohexyl | Lengthened, flexible linker | Potency maintained rsc.org |

| Indole-2-carboxamides (Anti-TB) | Methylene spacer between amide and phenyl | Lengthened, flexible linker | Unfavorable for activity rsc.org |

| Indole-3-carboxamides (CB1 Agonists) | Formation of a tricyclic system from a bicyclic lead | Introduction of a rigid, conformational constraint | Increased potency in the preferred enantiomer researchgate.net |

| STAT3 Inhibitors | Alanine and Proline-based linkers | Introduction of chiral, conformationally specific linkers | (R)-configuration improved inhibitory activity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design Approaches

In the absence of a high-resolution 3D structure of the biological target, ligand-based drug design strategies are essential for the discovery and optimization of new therapeutic agents. electronicsandbooks.com For this compound and its derivatives, Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of this approach. QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental premise is that variations in the structural or physicochemical properties of molecules within a series will correspond to changes in their biological effects.

The QSAR modeling process typically involves several key steps. First, a dataset of molecules with known biological activities (the "training set") is compiled. For indole-3-carboxamide derivatives, this activity could be, for example, binding affinity for the cannabinoid receptor 1 (CB1). mdpi.comfuture4200.com Next, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its steric, electronic, and hydrophobic properties.

Common Molecular Descriptors Used in QSAR Modeling:

Steric Descriptors: Molecular weight, volume, surface area, and specific shape indices.

Electronic Descriptors: Dipole moment, partial charges on atoms, and energies of molecular orbitals (e.g., HOMO and LUMO).

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which measures lipophilicity.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Once the descriptors are calculated, statistical methods are employed to build a model that links these descriptors to the observed biological activity. Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govfuture4200.com These techniques generate 3D grid-based fields around the aligned molecules in the training set to represent their steric and electrostatic properties. The resulting 3D-QSAR models can be visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. future4200.com

For instance, a CoMFA model for cannabimimetic indoles might reveal a sterically favored region around the C3-carboxamide group, suggesting that larger substituents in this area could enhance CB1 receptor binding. future4200.com Simultaneously, it might identify a sterically forbidden region near the indole ring, indicating that bulky groups there would be detrimental. future4200.com

The predictive power of the QSAR model is then validated using a "test set" of compounds that were not used in its creation. A statistically robust and validated QSAR model becomes a valuable tool for ligand-based drug design. It can be used to virtually screen large compound libraries to identify potential new hits and to guide the rational design of novel, more potent analogues of this compound by predicting their activity before they are synthesized. mdpi.com

The following table outlines the typical workflow for a ligand-based drug design project utilizing QSAR.

| Step | Description | Objective |

| 1. Data Set Selection | A diverse set of compounds with a range of known biological activities against a specific target is compiled. | To create a training set for model building and a test set for validation. |

| 2. Molecular Modeling & Alignment | 3D structures of the compounds are generated and aligned based on a common scaffold or pharmacophore. | To prepare the structures for descriptor calculation and 3D-QSAR analysis. |

| 3. Descriptor Calculation | Physicochemical properties (steric, electronic, hydrophobic, etc.) are calculated for each molecule. | To quantify the structural features that may influence biological activity. |

| 4. Model Generation | A statistical method (e.g., Partial Least Squares) is used to create a mathematical equation linking descriptors to activity. | To build a predictive QSAR model. |

| 5. Model Validation | The model's ability to predict the activity of the test set compounds is evaluated using statistical metrics (e.g., q², r²_pred). | To ensure the model is robust and has predictive power. mdpi.com |

| 6. Application | The validated model is used to predict the activity of new, unsynthesized compounds and to generate design ideas. | To prioritize synthetic efforts and rationally design more potent molecules. |

Molecular Mechanisms and Target Engagement of N,n Diisopropyl 1h Indole 3 Carboxamide

Enzyme Inhibition Profiles and Mechanistic Elucidation

Hepatic Lipoprotein Lipase (HPLG) Inhibition

Current scientific literature does not provide direct evidence of N,N-Diisopropyl-1H-indole-3-carboxamide acting as an inhibitor of Hepatic Lipoprotein Lipase (HPLG). However, related indole (B1671886) compounds have been shown to influence lipid metabolism. For instance, Indole-3-carbinol (B1674136) (I3C) has been observed to significantly inhibit triglyceride accumulation in mature adipocytes. nih.gov This effect is associated with decreased expression of hormone-sensitive lipase, suggesting a role for the indole scaffold in modulating lipid pathways, though this is distinct from direct HPLG inhibition. nih.gov

Mycolic Acid Transporter (MmpL3) Inhibition in Mycobacterium tuberculosis

The mycobacterial membrane protein Large 3 (MmpL3) is an essential transporter in Mycobacterium tuberculosis (Mtb), responsible for exporting mycolic acids as trehalose (B1683222) monomycolate (TMM) from the cytoplasm to the periplasm for cell wall construction. nih.govnih.gov Inhibition of this transporter is a validated and promising strategy for developing new antitubercular agents. nih.govmdpi.com

Indole carboxamides are a well-studied class of MmpL3 inhibitors. mdpi.com The mechanism of action for these inhibitors is multifaceted but primarily involves the disruption of the proton motive force (PMF) across the mycobacterial inner membrane. mdpi.comamazonaws.com MmpL3 relies on this proton gradient to power the translocation of TMM. researchgate.net By dissipating the transmembrane electrochemical gradient, indole carboxamide inhibitors effectively shut down the transporter's activity. amazonaws.com

Structural studies of related indole-2-carboxamides, such as NITD-349, in complex with MmpL3 have revealed that these inhibitors bind directly within a central channel of the protein's transmembrane domain. researchgate.net This binding physically obstructs the proton relay pathway, which is critical for the transporter's function, leading to a halt in TMM export, intracellular accumulation of TMM, and ultimately, bacterial cell death. mdpi.comresearchgate.net

Potential Interactions with Factor Xa and other Proteases

The indole chemical scaffold has been identified as a viable backbone for the development of inhibitors targeting serine proteases involved in the coagulation cascade. nih.gov Factor Xa (FXa) is a critical enzyme that sits (B43327) at the convergence of the intrinsic and extrinsic coagulation pathways, making it a prime target for anticoagulant drugs. nih.govfrontiersin.org

Research into a series of indole-based compounds has led to the development of potent and highly selective Factor Xa inhibitors. nih.gov One of the most potent compounds from this series demonstrated an inhibitory constant (Ki) of 0.2 nM against FXa and exhibited over 750-fold selectivity against other proteases like thrombin and trypsin. nih.gov While these findings highlight the potential of the indole nucleus for designing specific protease inhibitors, there is no specific data in the reviewed literature detailing the direct interaction of this compound with Factor Xa.

Cellular Pathway Modulation and Biological Process Regulation

Influence on Cell Proliferation and Apoptosis Pathways

Indole derivatives, particularly the related compound Indole-3-carbinol (I3C), have been shown to exert significant influence over cell proliferation and apoptosis in various cancer cell lines. nih.govresearchgate.net These compounds can inhibit cell growth by inducing a G1 phase cell cycle arrest. researchgate.net

The anti-proliferative and pro-apoptotic effects are mediated through the modulation of key signaling pathways. One of the primary targets is the PI3K/Akt pathway, which is crucial for cell survival. nih.gov I3C treatment has been shown to downregulate the expression of critical proteins within this pathway, leading to a reduction in cell proliferation. nih.gov

Furthermore, indole compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This is achieved by altering the expression of apoptosis-regulating proteins, such as upregulating the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. researchgate.net Activation of the extrinsic pathway has also been observed, involving the Fas receptor and the subsequent activation of caspase-8. nih.gov

| Pathway/Process | Key Protein/Molecule | Observed Effect | Reference |

|---|---|---|---|

| Cell Cycle | G1 Phase | Arrest | researchgate.net |

| Cyclin D1 | Increased Protein Levels | nih.gov | |

| PI3K/Akt Pathway | Akt / p-Akt | Downregulated | nih.gov |

| GSK3-β | Downregulated | nih.gov | |

| NF-κB | Downregulated | researchgate.net | |

| Intrinsic Apoptosis | Bax | Upregulated | researchgate.net |

| Bcl-2 | Downregulated | researchgate.net | |

| Extrinsic Apoptosis | Fas Receptor | Upregulated mRNA | nih.gov |

| Caspase-8 | Activated | nih.gov |

Regulation of Inflammatory Responses and Cytokine Production

Compounds based on the indole-3-carboxamide and related structures have demonstrated notable anti-inflammatory properties. nih.govnih.govnih.gov The mechanism of action involves the suppression of key pro-inflammatory signaling pathways. Studies on indole-3-carboxaldehyde (B46971) and indole-3-carbinol show inhibition of pathways such as the TLR4/NF-κB/p38 and the TRIF-dependent signaling cascades. nih.govmdpi.com

The inhibition of these pathways leads to a significant reduction in the production and release of major pro-inflammatory cytokines. nih.govmdpi.com Additionally, some indole derivatives can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype and increase the secretion of the anti-inflammatory cytokine IL-10. nih.gov

| Cytokine | Cytokine Type | Observed Effect | Reference |

|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory | Decreased Production | nih.govmdpi.com |

| Interleukin-6 (IL-6) | Pro-inflammatory | Decreased Production | nih.govnih.govmdpi.com |

| Interleukin-1 beta (IL-1β) | Pro-inflammatory | Decreased Production | nih.govmdpi.com |

| Interleukin-10 (IL-10) | Anti-inflammatory | Increased Production | nih.gov |

| Nitric Oxide (NO) | Pro-inflammatory Mediator | Decreased Production | nih.gov |

Antioxidant and Free Radical Scavenging Mechanisms

The indole nucleus itself is a fundamental feature responsible for the antioxidant and free radical scavenging properties of this class of compounds. nih.gov The heterocyclic nitrogen atom within the indole ring acts as an active redox center. nih.gov The antioxidant activity is primarily governed by two key mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov

In the HAT mechanism, the N-H group of the indole ring donates a hydrogen atom to a free radical, neutralizing it and forming a resonance-stabilized indolyl radical. nih.gov In the SET mechanism, a single electron is transferred from the nitrogen atom to the radical species. nih.gov A third potential mechanism is Radical Adduct Formation (RAF), where a free radical, such as a hydroxyl radical (HO•), directly adds to the indole ring structure. acs.org The predominant mechanism can vary depending on the chemical environment, with RAF being favored in lipidic media and a combination of RAF and SET occurring in aqueous solutions. acs.org These mechanisms enable indole derivatives to effectively scavenge a variety of reactive oxygen species. nih.gov

Immunomodulatory Effects on Cellular Immunity

No studies detailing the effects of this compound on cellular immunity have been identified. Research into the immunomodulatory properties of other indole derivatives exists, but this information does not fall within the strict scope of this article. Therefore, no data on its impact on T-cell proliferation, cytokine production, or other aspects of cell-mediated immunity can be presented.

Anti-angiogenic Mechanisms and Neovascularization Inhibition

Similarly, there is a lack of published research on the anti-angiogenic properties of this compound. While other indole carboxamides have been investigated for their ability to inhibit the formation of new blood vessels, no such studies have been reported for this specific compound. As a result, there are no research findings or data tables to present regarding its potential mechanisms of neovascularization inhibition.

Advanced Target Identification and Validation Methodologies

Information regarding the application of advanced target identification and validation methodologies to this compound is also absent from the scientific literature. Methodologies such as chemical proteomics, affinity-based probes, or genetic approaches have not been publicly documented in the context of elucidating the molecular targets of this compound.

Preclinical Pharmacological Investigation of N,n Diisopropyl 1h Indole 3 Carboxamide Analogues

In Vitro Efficacy and Potency Studies

Assessment of Anti-inflammatory Activity in Cell-Based Models

Analogues of N,N-Diisopropyl-1H-indole-3-carboxamide have demonstrated notable anti-inflammatory effects in various cell-based assays. The anti-inflammatory potential of these compounds is often evaluated by their ability to inhibit the production of key inflammatory mediators. For instance, certain indole (B1671886) derivatives have been shown to significantly reduce nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This inhibition is crucial as excessive NO production is a hallmark of chronic inflammation.

Furthermore, studies have shown that indole derivatives can effectively downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). The inhibition of these cytokines is a key mechanism for controlling inflammatory responses. For example, indole derivatives of ursolic acid have shown significant inhibition of pro-inflammatory cytokines at low micromolar concentrations nih.gov. Some N-pyridinyl-indole-3-(alkyl)carboxamides have also been reported to exhibit high anti-inflammatory activity, with up to 95% inhibition in certain models theaspd.com. The mechanism of action for some of these compounds involves the inhibition of enzymes like cyclooxygenase-2 (COX-2), a key player in the inflammatory cascade. A study on N-methylsulfonyl-indole derivatives identified compounds with potent in vitro anti-inflammatory activity, which was attributed to their dual inhibition of COX-2 and 5-lipoxygenase (5-LOX).

Table 1: In Vitro Anti-inflammatory Activity of Indole Carboxamide Analogues

| Compound Type | Assay | Endpoint | Result |

|---|---|---|---|

| N-pyridinyl-indole-3-(alkyl)carboxamides | Carrageenan-induced rat paw oedema | % Inhibition | 46-95% |

| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | NO Inhibition | Significant |

| Indole derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | TNF-α, IL-6 Inhibition | Significant at 5 µM and 10 µM nih.gov |

| N-methylsulfonyl-indole derivatives | EIA kits | COX-2/5-LOX Inhibition | High activity |

Evaluation of Antiviral Activity (e.g., against SARS-CoV-2) in Cellular Assays

The emergence of viral pandemics has accelerated the search for novel antiviral agents. Analogues of this compound have been investigated for their potential to inhibit viral replication, with a particular focus on SARS-CoV-2.

One study highlighted a specific indole-3-carboxylic acid derivative, the dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole, which demonstrated a potent antiviral effect against SARS-CoV-2 in vitro. This compound completely inhibited the replication of the virus at a concentration of 52.0 μM nih.govnih.gov. Further analysis revealed an IC50 value of 1.84 μM (1.06 μg/mL) and a high selectivity index (SI) of 78.6, indicating a favorable profile for potential antiviral drug development nih.gov. The antiviral mechanism was also linked to the suppression of syncytium formation induced by the SARS-CoV-2 spike protein by 89% nih.gov.

Another class of related compounds, N-arylindazole-3-carboxamide derivatives, also showed potent inhibitory activities against SARS-CoV-2. Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide exhibited a strong inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity scienceopen.com.

Table 2: In Vitro Antiviral Activity of Indole Carboxamide Analogues against SARS-CoV-2

| Compound | Assay | Endpoint | Result |

|---|---|---|---|

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Viral Replication Assay | Complete Inhibition | 52.0 μM nih.govnih.gov |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | IC50 Determination | IC50 | 1.84 μM nih.gov |

| Dihydrochloride of 6-bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy) carbonylindole | Selectivity Index | SI | 78.6 nih.govnih.gov |

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide | Antiviral Assay | EC50 | 0.69 µM scienceopen.com |

Investigation of Anticancer Activity in Diverse Cancer Cell Lines

Indole carboxamide analogues have emerged as a promising class of compounds in the discovery of new anticancer drugs due to their ability to target multiple oncogenic pathways. A variety of this compound analogues have been synthesized and evaluated for their cytotoxic effects against a broad spectrum of human cancer cell lines.

For example, a series of indole-aryl amide derivatives were tested against several cancer cell lines, with some compounds showing significant activity. One derivative was particularly active against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 0.81 μM and 2.13 μM, respectively theaspd.com. Another compound in the same series showed noteworthy selectivity towards HT29 (colon cancer) cells theaspd.com.

Indole-sulfonamide derivatives have also been extensively studied. In one study, these compounds exhibited potent cytotoxic activities, particularly against the MOLT-3 (lymphoblastic leukemia) cell line, with some derivatives showing IC50 values as low as 2.04 μM researchgate.net. Other derivatives were effective against HepG2 (hepatocellular carcinoma) cells, with an IC50 value of 7.37 μM, which was more potent than the reference drug etoposide researchgate.net.

Furthermore, indolylisoxazoline analogues have been identified as potent anticancer agents, with IC50 values ranging from 2.5 to 5.0 µM against various cancer cell lines. These compounds were shown to induce apoptosis in highly aggressive C4-2 prostate cancer cells.

Table 3: In Vitro Anticancer Activity of Indole Carboxamide Analogues

| Compound Type | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Indole-aryl amide derivative | MCF7 | Breast Cancer | 0.81 theaspd.com |

| Indole-aryl amide derivative | PC3 | Prostate Cancer | 2.13 theaspd.com |

| Indole-aryl amide derivative | HeLa | Cervical Cancer | 5.64 theaspd.com |

| Indole-sulfonamide derivative | MOLT-3 | Lymphoblastic Leukemia | 2.04 researchgate.net |

| Indole-sulfonamide derivative | HepG2 | Hepatocellular Carcinoma | 7.37 researchgate.net |

| Indolylisoxazoline analogue | C4-2 | Prostate Cancer | 2.5-5.0 |

| N-arylpiperidine-3-carboxamide derivative | A375 | Melanoma | 0.88 researchgate.net |

| Isoindole-1,3-dione derivative | A549 | Lung Cancer | 19.41 |

Determination of Antibacterial and Antimycobacterial Efficacy (e.g., against Mycobacterium tuberculosis)

The rise of antibiotic-resistant bacteria, including Mycobacterium tuberculosis, the causative agent of tuberculosis, necessitates the development of new antimicrobial agents. Indole-3-carboxamide analogues have shown promise in this area.

A class of α,ω-di(indole-3-carboxamido)polyamine derivatives has been investigated for their antimicrobial properties. One 5-bromo-substituted analogue was particularly notable for its potent activity against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans, with minimum inhibitory concentrations (MIC) as low as ≤ 0.28 µM. These compounds are thought to exert their effect by disrupting the bacterial membrane.

In the context of antimycobacterial agents, indoleamides have been identified as lead compounds with potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. These compounds target the mycolic acid transporter MmpL3, which is essential for the mycobacterial cell wall synthesis. The lack of cross-resistance with existing tuberculosis drugs makes them particularly attractive candidates for further development. Other synthetic indole derivatives have also shown significant antibacterial activity against a wide range of gram-positive bacteria, including methicillin-resistant S. aureus (MRSA), with MIC values ranging from 0.25 to 2 µg/mL.

Table 4: In Vitro Antibacterial and Antimycobacterial Activity of Indole Carboxamide Analogues

| Compound Type | Organism | Activity | MIC |

|---|---|---|---|

| 5-Bromo-indole-3-carboxamido-polyamine | Staphylococcus aureus | Antibacterial | ≤ 0.28 µM |

| 5-Bromo-indole-3-carboxamido-polyamine | Acinetobacter baumannii | Antibacterial | ≤ 0.28 µM |

| 5-Bromo-indole-3-carboxamido-polyamine | Cryptococcus neoformans | Antifungal | ≤ 0.28 µM |

| Synthetic indole derivative (SMJ-2) | MRSA | Antibacterial | 0.25-2 µg/mL |

| Polycyclic amine derivative (Compound 15) | Mycobacterium tuberculosis H37Rv | Antimycobacterial | 9.6 µM |

| Indoleamide derivative | Mycobacterium tuberculosis | Antimycobacterial | Potent activity |

| 2,5-disubstituted-1,3,4-oxadiazole derivative (5d) | Mycobacterium smegmatis | Antimycobacterial | 25 µM |

Exploration of Neuroprotective Potential in Neuronal Cell Models

Neurodegenerative diseases pose a significant challenge to global health, and there is a pressing need for effective neuroprotective therapies. Analogues of this compound have been explored for their potential to protect neuronal cells from damage.

One study investigated a series of synthetic indole-phenolic compounds and found that they possess multifunctional neuroprotective properties. These compounds demonstrated metal-chelating abilities, particularly for copper ions, and exhibited strong antioxidant and cytoprotective effects in cellular models. They were able to counter reactive oxygen species (ROS) generated by the Aβ(25–35) peptide, a key component in Alzheimer's disease pathology, leading to a 25% increase in cell viability.

Another related compound, N,N-diisopropyl-2-oxopropanamide (DIPOPA), a bioisostere of ethyl pyruvate, has shown robust neuroprotective effects in a rat model of middle cerebral artery occlusion (MCAO), a model for ischemic stroke. Its neuroprotective effects are attributed to its potent anti-inflammatory properties, including the suppression of microglia activation and neutrophil infiltration. In vitro studies using human neuroblastoma SH-SY5Y cells have also been employed to assess the neuroprotective capacity of various compounds against toxins and ischemic conditions. For example, certain biphenylnitrone analogues have shown significant neuroprotection against cell death induced by in vitro ischemia, with EC50 values for reducing superoxide production around 11.2 µM.

Table 5: In Vitro Neuroprotective Activity of Indole Analogues and Related Compounds

| Compound Type | Cell Model | Insult | Endpoint | Result |

|---|---|---|---|---|

| Indole-phenolic compounds | Cellular models | Aβ(25–35) peptide | Cell Viability | 25% increase |

| Biphenylnitrone (BPHBN5) | SH-SY5Y cells | In vitro ischemia | Neuroprotection | EC50 = 13.16 ± 1.65 µM |

| Biphenylnitrone (BPHBN5) | SH-SY5Y cells | Oxidative stress | Superoxide Reduction | EC50 = 11.2 ± 3.94 µM |

| N,N-diisopropyl-2-oxopropanamide (DIPOPA) | Microglial cells, Neutrophil-endothelial cocultures | Inflammatory stimuli | Anti-inflammatory effects | Robust suppression |

Evaluation of Analgesic and Antinociceptive Actions in Preclinical in vitro Systems

The development of novel analgesics with improved efficacy and safety profiles is a major goal in pain management research. Indole carboxamide derivatives have been investigated for their potential analgesic and antinociceptive properties. While many studies report in vivo findings, these are underpinned by actions at the cellular and molecular level that can be investigated in vitro.

For instance, a study on novel indole carboxamide derivatives reported a significant analgesic effect, with a pain alleviation rate of 63.18% in an in vivo model. This suggests that these compounds interact with biological targets involved in pain signaling pathways. Another study on 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives also demonstrated significant analgesic activity, with some compounds showing up to 70.27% inhibition in the hot-plate test, a model of central antinociceptive activity.

The anti-inflammatory properties of these compounds, such as the inhibition of COX enzymes and pro-inflammatory cytokines, are often closely linked to their analgesic effects, as inflammation is a major driver of pain. The modulation of these inflammatory pathways can be directly assessed in preclinical in vitro systems. For example, the inhibition of prostaglandin E2 (PGE2) production, a key mediator of inflammatory pain, can be quantified in cell-based assays. While direct in vitro data for this compound analogues on specific pain targets like opioid or cannabinoid receptors is not extensively detailed in the provided context, the strong anti-inflammatory profiles of related indole derivatives suggest a significant contribution to their observed analgesic effects through the modulation of inflammatory mediators.

Table 6: Preclinical Analgesic and Antinociceptive Actions of Indole Carboxamide Analogues

| Compound Type | Preclinical Model | Endpoint | Result |

|---|---|---|---|

| Novel Indole Carboxamide Derivative | In vivo pain model | Pain Alleviation Rate | 63.18% |

| Acetohydrazide derivative (S14) | Hot-plate test (in vivo) | % Inhibition | 70.27% |

| Acetohydrazide derivative (S10) | Hot-plate test (in vivo) | % Inhibition | 62.50% |

| Acetohydrazide derivative (S17) | Hot-plate test (in vivo) | % Inhibition | 61.53% |

In Vitro Pharmacokinetic and Drug Metabolism Studies

In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for predicting a drug's behavior in vivo. These assays help in the early identification of candidates with favorable pharmacokinetic properties, reducing the likelihood of late-stage failures. For the indole-3-carboxamide series, key parameters such as metabolic stability, plasma protein binding, and permeability are systematically evaluated.

Assessment of Metabolic Stability (e.g., in Hepatic Microsomes)

Metabolic stability is a primary determinant of a drug's half-life and oral bioavailability. This parameter is commonly assessed by incubating the compound with liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes, particularly Cytochrome P450 (CYP450) enzymes. nih.gov The rate of disappearance of the parent compound over time is measured to calculate key metrics like the in vitro half-life (t½) and intrinsic clearance (CLint). nih.gov

A systematic study on a series of valinate and tert-leucinate indole- and indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) provides insight into the metabolic liabilities of this class. researchgate.netmdpi.com Intrinsic clearance was determined in both pooled human liver microsomes (pHLM) and pooled cryopreserved human hepatocytes (pHHeps). researchgate.netmdpi.com The results show that most of these analogues are cleared rapidly in vitro, with intrinsic clearance values spanning a wide range. researchgate.netmdpi.com For instance, in pHLM, CLint ranged from 13.7 ± 4.06 mL min⁻¹ kg⁻¹ for (R)-AB-FUBINACA to 2944 ± 95.9 mL min⁻¹ kg⁻¹ for (S)-AMB-FUBINACA. researchgate.netmdpi.com Similar rapid clearance was observed in pHHeps. researchgate.netmdpi.com Such data is vital for guiding medicinal chemistry efforts to modulate metabolic stability, for example, by blocking sites of metabolism.

| Compound | Enantiomer | Intrinsic Clearance (CLint) in pHLM (mL min⁻¹ kg⁻¹) |

|---|---|---|

| AMB-FUBINACA | (S) | 2944 ± 95.9 |

| 5F-AMB-PINACA | (S) | 2429 ± 59.9 |

| MDMB-FUBINACA | (S) | 1581 ± 76.5 |

| 5F-MDMB-PICA | (S) | 1137 ± 117 |

| AB-FUBINACA | (R) | 13.7 ± 4.06 |

Determination of Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and pharmacological effect. Only the unbound fraction of a drug is free to interact with its target receptor and be cleared from the body. dundee.ac.uk Therefore, determining the plasma protein binding (PPB) is a standard component of preclinical characterization.

For indole-3-carboxamide analogues, which are typically lipophilic, high plasma protein binding is expected. dundee.ac.uk Experimental studies on various SCRAs confirm this, with PPB values often exceeding 90%. mdpi.comnih.gov For example, the PPB for a range of indole and indazole-3-carboxamides was found to be between 88.9% and 99.5%. mdpi.comnih.gov (S)-MDMB-FUBINACA showed one of the highest binding affinities at 99.5 ± 0.08%. mdpi.comnih.gov This high degree of binding means that even small changes in the bound fraction can lead to significant changes in the concentration of the free, active drug.

| Compound | Enantiomer | Plasma Protein Binding (%) |

|---|---|---|

| MDMB-FUBINACA | (S) | 99.5 ± 0.08 |

| 5F-MDMB-PICA | (S) | 99.3 ± 0.02 |

| AMB-FUBINACA | (S) | 98.5 ± 0.09 |

| AB-FUBINACA | (S) | 96.6 ± 0.23 |

| 4F-MDMB-BINACA | (R) | 88.9 ± 0.49 |

Permeability Assessment Utilizing Artificial Membrane Permeation Assays (PAMPA) and Cell-Based Models (e.g., Caco-2)

The ability of a drug to pass through biological membranes is a key factor in its absorption. In vitro permeability is commonly assessed using two main types of assays: the Parallel Artificial Membrane Permeability Assay (PAMPA) and cell-based assays like the Caco-2 model.

PAMPA is a high-throughput, non-cell-based assay that predicts passive diffusion across a lipid-infused artificial membrane. It is a cost-effective method to estimate the passive permeability of a large number of compounds early in drug discovery. The Caco-2 cell monolayer model, derived from human colon adenocarcinoma cells, is considered the gold standard for in vitro prediction of intestinal drug absorption. researchgate.net These cells differentiate to form a polarized monolayer with tight junctions and express transporters and enzymes found in the small intestine, thus allowing for the assessment of not only passive diffusion but also active transport and efflux mechanisms. researchgate.net The output of these assays is the apparent permeability coefficient (Papp). researchgate.netnih.gov

| Compound | Log D₇.₄ |

|---|---|

| MDMB-4en-PINACA | 4.95 |

| AMB-CHMICA | 4.71 |

| 5F-MDMB-PICA | 4.21 |

| MDMB-FUBINACA | 4.01 |

| AB-FUBINACA | 2.81 |

Development and Validation of High-Throughput Screening Assays for Biological Activity

High-Throughput Screening (HTS) is an essential tool in drug discovery for rapidly testing large libraries of compounds to identify those with activity at a specific biological target. For indole-3-carboxamide analogues, the primary targets are often the cannabinoid receptors, CB1 and CB2.

The development of a robust HTS assay involves miniaturizing a biological experiment into a microplate format (e.g., 384- or 1536-well plates) that can be read by automated detectors. For CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs) that couple to Gi/o, a common HTS approach is to measure the inhibition of cyclic AMP (cAMP) production. In this format, cells expressing the receptor are stimulated with forskolin to produce cAMP, and active agonists will inhibit this process.

Assay validation is critical to ensure the reliability of the screening data. Key validation parameters include the signal-to-background ratio and the Z'-factor, a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay suitable for HTS. Once validated, these assays can be used to determine the potency (EC₅₀) and efficacy (Emax) of compounds. For example, a stable CB1/CB2 receptor activation assay was used to characterize a series of indole-3-carboxamide derivatives. The results showed that compounds like 5F-MDMB-PICA and ADB-FUBINACA are highly potent agonists at both receptors, with EC₅₀ values in the low nanomolar range and high efficacy.

| Compound | CB1 EC₅₀ (nM) | CB2 EC₅₀ (nM) | CB1 Emax (%) |

|---|---|---|---|

| ADB-FUBINACA | 0.69 | 0.59 | ~300 |

| 5F-MDMB-PICA | 3.26 | 0.87 | ~300 |

| AM-2201 | 23.5 | - | 98.8 |

| Efficacy (Emax) relative to the reference agonist JWH-018. |

Computational and Theoretical Approaches in N,n Diisopropyl 1h Indole 3 Carboxamide Research

Molecular Docking and Ligand-Receptor Interaction Modeling for Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of N,N-Diisopropyl-1H-indole-3-carboxamide, docking simulations are crucial for predicting its binding mode within the active site of a biological target, such as an enzyme or receptor. This method allows researchers to visualize and analyze the intermolecular interactions that stabilize the ligand-receptor complex, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.

The process involves generating a three-dimensional structure of the ligand and the target protein, often obtained from X-ray crystallography or homology modeling. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, assigning a score to each pose based on a scoring function that estimates binding affinity. nih.gov Studies on various indole-based compounds have successfully used molecular docking to elucidate their binding mechanisms. nih.govnih.govresearchgate.net For instance, docking analyses of indole (B1671886) derivatives have revealed key interactions with amino acid residues in target enzymes, providing a structural basis for their observed biological activity. nih.govjst.go.jp The insights gained from these models are instrumental in structure-activity relationship (SAR) studies, guiding the chemical modification of the lead compound to enhance potency and selectivity. mdpi.com

| Interaction Type | Interacting Ligand Moiety | Typical Interacting Protein Residue | Significance |

| Hydrogen Bonding | Indole N-H, Carboxamide C=O | Asp, Glu, Ser, Thr, His | Anchors the ligand in the binding site. |

| Hydrophobic Interactions | Indole Ring, Isopropyl Groups | Leu, Val, Ile, Phe, Trp | Contributes to binding affinity and specificity. |

| Pi-Stacking | Indole Aromatic Ring | Phe, Tyr, Trp, His | Stabilizes the complex through aromatic interactions. |

| Van der Waals Forces | Entire Ligand | Various residues in the binding pocket | Provides overall shape complementarity. |

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Dynamic Binding

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, protein flexibility, and the stability of the ligand's binding pose. d-nb.info

For this compound, an MD simulation would typically start with the best-docked pose obtained from molecular docking. The simulation would then track the movements of every atom in the system over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can confirm the stability of key interactions predicted by docking and identify other transient interactions that may be important for binding. jst.go.jp Researchers often analyze metrics such as the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. jst.go.jp Such studies on related indole compounds have provided critical information on their dynamic behavior within receptor binding sites, helping to explain their functional activity. nih.gov

| Parameter Analyzed | Information Gained | Relevance to Drug Design |